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Compound of Interest

Compound Name: Tetrakis(dimethylamino)silane

Cat. No.: B155119

A Clarification on the Role of Tetrakis(dimethylamino)silane (TDMAS):

Tetrakis(dimethylamino)silane, Si[N(CHs)z]4 (TDMAS), is a high-purity organosilicon
compound predominantly utilized as a precursor in chemical vapor deposition (CVD) and
atomic layer deposition (ALD) processes. It serves as a source for both silicon and nitrogen,
making it highly suitable for the deposition of silicon nitride (SiNx) and silicon carbonitride
(SICN) films. While the term "doping" typically refers to the introduction of impurities into a
semiconductor to alter its electrical properties (e.g., adding phosphorus or boron to silicon),
TDMAS is not conventionally used as a dopant for silicon films. Instead, it is the primary
reactant for growing the film itself.

These application notes, therefore, focus on the use of TDMAS for the deposition of silicon-
based films, including protocols for in-situ doping where a separate dopant source is introduced
during the TDMAS-based film growth.

Section 1: Deposition of Silicon Nitride (SiNx) Films
using TDMAS

Silicon nitride films are critical in microelectronics for applications such as gate dielectrics,
passivation layers, and etch stop layers. TDMAS is an attractive precursor for SiNx deposition
due to its high vapor pressure and the absence of chlorine, which can be detrimental to
semiconductor devices.
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Experimental Protocol: Plasma-Enhanced Chemical
Vapor Deposition (PECVD) of SiNx

This protocol outlines a general procedure for depositing SiNx films using TDMAS in a PECVD
system.

1.1.1 Substrate Preparation:
o Start with a clean silicon wafer (or other suitable substrate).

» Perform a standard RCA clean or a similar procedure to remove organic and metallic
contaminants.

» A brief dip in dilute hydrofluoric acid (HF) can be used to remove the native oxide layer
immediately before loading into the deposition chamber.

1.1.2 Deposition Parameters:
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Parameter Value Notes

Lower temperatures are

possible with PECVD
Substrate Temperature 200 - 400 °C

compared to thermal CVD,

reducing the thermal budget.

The optimal pressure will

depend on the specific reactor
Chamber Pressure 1-5Torr ) ]

geometry and desired film

properties.

The TDMAS bubbler should be

heated (e.g., 40-60 °C) to
TDMAS Flow Rate 10 - 50 sccm ensure a stable vapor

pressure. A carrier gas like

Argon or Nitrogen is used.

NHs serves as an additional

nitrogen source and helps in
Ammonia (NHs) Flow Rate 50 - 200 sccm controlling the film

stoichiometry and hydrogen

content.

Higher power can increase the
deposition rate but may also

Plasma Power 50 - 200 W (at 13.56 MHZz) lead to increased film stress
and ion bombardment

damage.

This helps in transporting the

Carrier Gas (Ar or N2) Flow TDMAS vapor to the chamber
100 - 500 sccm S
Rate and maintaining a stable
plasma.

1.1.3 Post-Deposition Annealing:

» A post-deposition anneal in a nitrogen atmosphere (e.g., at 600-800 °C) can be performed to
densify the film, remove hydrogen, and improve its electrical properties.
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Expected Film Properties:

The properties of the deposited SiNx films are highly dependent on the deposition parameters.

. Factors Influencing the
Property Typical Range = )
roperty

Primarily dependent on the
Si/N ratio. Higher TDMAS/NH3

Refractive Index 1.8-21 flow ratios can lead to silicon-
rich films with a higher

refractive index.

Increases with plasma power,
Deposition Rate 5 - 50 nm/min precursor flow rates, and

pressure.

] ] Lower etch rates are indicative
Wet Etch Rate (in buffered HF) 1 - 100 nm/min ) o
of denser, higher-quality films.

) ) Influenced by film density and
Dielectric Constant 6-8 -
composition.

Section 2: In-situ Doping of Silicon Films

While TDMAS is not a dopant, it can be used to grow a silicon-based film that is simultaneously
doped using a separate dopant source. The following protocol describes the deposition of an n-
type doped silicon nitride film. For p-type doping, a boron-containing gas such as diborane
(B2He) would be used instead of phosphine.

Experimental Protocol: PECVD of n-type Doped SiNx

2.1.1 Deposition System:

o APECVD system equipped with gas lines for TDMAS, ammonia, a carrier gas, and a dopant
gas (e.g., phosphine, PHs, for n-type doping).

2.1.2 Deposition Parameters:
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Parameter Value Notes
Substrate Temperature 300 - 450 °C

Chamber Pressure 1-5Torr

TDMAS Flow Rate 20 - 60 sccm With carrier gas.
Ammonia (NHs) Flow Rate 100 - 300 sccm

Caution: Phosphine is a highly
toxic and pyrophoric gas.
Phosphine (PHs) Flow Rate Handle with extreme care and
) ) 1-10sccm
(diluted in Hz or Ar) follow all safety protocols. The
flow rate will determine the

doping concentration.

Plasma Power 100 - 250 W (at 13.56 MHZz)

Carrier Gas (Ar or N2) Flow
Rate

200 - 600 sccm

2.1.3 Post-Deposition Activation Anneal:

e An activation anneal is crucial to electrically activate the dopants. This is typically performed
at a higher temperature than the deposition (e.g., 800-1000 °C) in an inert atmosphere.

Visualizations

Logical Workflow for Doped Silicon Nitride Film
Deposition
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Caption: Workflow for PECVD of doped SiNx films.

Signaling Pathway for PECVD Precursors
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Caption: Precursor dissociation and film growth in PECVD.

Disclaimer: The provided protocols are intended as a general guide. The optimal deposition
parameters will vary depending on the specific equipment used and the desired film properties.
It is essential to consult the manufacturer's guidelines for your deposition system and to follow
all safety procedures, especially when working with hazardous gases like phosphine.

 To cite this document: BenchChem. [Application Notes and Protocols for
Tetrakis(dimethylamino)silane in Silicon Film Deposition]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b155119#doping-of-silicon-films-using-
tetrakis-dimethylamino-silane]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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